N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide
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Overview
Description
“N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” may exhibit similar activities and could be investigated for its biological properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Benzothiazole derivatives have been shown to possess anti-inflammatory, antiviral, and neuroprotective activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzothiazole ring can be done using methanol and a suitable catalyst.
Amide Formation: The final step involves the reaction of the benzothiazole derivative with cyclopentanecarboxylic acid and oxolan-2-ylmethylamine under coupling conditions, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Amine derivatives
Substitution: Substituted benzothiazole derivatives
Mechanism of Action
The mechanism of action of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and amide groups may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
5-Methoxybenzothiazole: A derivative with a methoxy group at the 5-position, similar to the compound .
Cyclopentanecarboxamide: A simple amide derivative, used as a building block in organic synthesis.
Uniqueness
“N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide” is unique due to the combination of the benzothiazole core, methoxy group, and cyclopentanecarboxamide moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-14-8-9-17-16(11-14)20-19(25-17)21(12-15-7-4-10-24-15)18(22)13-5-2-3-6-13/h8-9,11,13,15H,2-7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOYUZHNIFLUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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